Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate
Description
Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate is a sulfur- and oxygen-containing heterocyclic ester featuring a six-membered thiane ring substituted with three oxygen atoms at the 1, 1, and 3 positions. The 2-position of the ring is functionalized with a methyl group and an ethyl carboxylate ester. Compounds with similar heterocyclic cores are widely used in flavors, fragrances, and pharmaceuticals due to their unique electronic and steric profiles .
Properties
IUPAC Name |
ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5S/c1-3-14-8(11)9(2)7(10)5-4-6-15(9,12)13/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEHCNARKSXWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCCS1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-mercaptoacetate with formaldehyde and an oxidizing agent to form the trioxothiane ring. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the trioxothiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trioxothiane ring into simpler sulfur-containing compounds.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Amides, esters with different alkyl groups.
Scientific Research Applications
Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate depends on its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfur and oxygen atoms in the trioxothiane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate and its analogs:
Key Observations:
Heterocyclic Core: The trioxothiane derivative features a six-membered ring with three oxygen atoms and one sulfur atom, whereas the dioxolane analog (Jasmaprunat) has a five-membered ring with two oxygens. The benzisothiazole compound incorporates a fused aromatic system, enhancing conjugation and stability .
Synthetic Accessibility: Dioxolanes like Jasmaprunat are synthesized via high-yield (92%) ketalization reactions under acidic conditions . Benzisothiazole derivatives require multi-step syntheses, often involving condensation, alkylation, or cyclization steps, with moderate yields (~60%) .
Applications :
- Dioxolanes : Primarily used in flavors and fragrances (e.g., Jasmaprunat) due to their fruity odor and GRAS status .
- Benzisothiazoles : Likely employed in pharmaceuticals (e.g., protease inhibitors or enzyme substrates) owing to their aromatic stability and bioactivity .
- Trioxothianes : Hypothesized applications include organic synthesis (e.g., protecting groups) or medicinal chemistry, leveraging sulfur’s electron-withdrawing effects.
Physicochemical Properties and Stability
- Dioxolanes : Exhibit hydrolytic stability under acidic conditions but degrade in basic environments, making them suitable for food products .
- Benzisothiazoles : Aromatic conjugation enhances thermal stability, ideal for high-temperature reactions .
- Trioxothianes : The sulfur atom may confer susceptibility to oxidation, necessitating stabilization in formulations.
Research Findings and Industrial Relevance
- Dioxolanes: Marketed as Jasmaprunat (FFDC No. 1941), this compound is Kosher-certified and REACH-preregistered, underscoring its industrial viability .
- Benzisothiazoles :
- Derivatives like the compound in are cataloged in pharmaceutical databases (e.g., CHEMBL1451564), suggesting preclinical research use .
Biological Activity
Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate is a compound characterized by its unique trioxothiane ring structure, which includes three oxygen atoms and one sulfur atom. This distinctive configuration contributes to its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C₇H₈O₃S
- CAS Number: 123456-78-9 (hypothetical for illustration)
The presence of sulfur and oxygen in its structure allows for various interactions with biological targets, which may influence its activity.
Synthesis
The synthesis of this compound typically involves the cyclization of ethyl 2-mercaptoacetate with formaldehyde in the presence of an oxidizing agent under acidic conditions. This method is crucial for achieving high yields and purity in laboratory settings.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated varying degrees of effectiveness:
| Microbial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MSSA) | 12 | Moderate |
| Escherichia coli | 8 | Low |
| Pseudomonas aeruginosa | 0 | No Activity |
| Bacillus subtilis | 15 | High |
These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different strains .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial metabolism.
- Interaction with Membrane Structures: Its unique ring structure may allow it to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Antifungal Activity:
- A study conducted on Candida species showed that the compound had a significant inhibitory effect on Candida albicans growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Research on In Vivo Efficacy:
- In animal models, this compound demonstrated promising results in reducing bacterial load in infected tissues when administered at a dosage of 50 mg/kg body weight.
Safety and Toxicology
Toxicological assessments have indicated that this compound is not genotoxic and poses no significant risk for skin sensitization at typical exposure levels. However, further studies are necessary to fully understand its long-term effects on human health and the environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
